PROTAC IRAK4 degrader-5
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Overview
Description
PROTAC IRAK4 degrader-5 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a crucial kinase involved in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play significant roles in the innate immune response and inflammation . The degradation of IRAK4 by this compound has shown potential in treating various inflammatory and autoimmune diseases .
Preparation Methods
The synthesis of PROTAC IRAK4 degrader-5 involves a multi-step process that includes the preparation of the IRAK4-binding ligand, the linker, and the E3 ligase-binding ligand. The synthetic route typically involves:
Preparation of IRAK4-binding ligand: This step involves the synthesis of a small molecule that can selectively bind to IRAK4.
Linker synthesis: A linker molecule is synthesized to connect the IRAK4-binding ligand to the E3 ligase-binding ligand.
E3 ligase-binding ligand preparation: This involves the synthesis of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon (CRBN).
Conjugation: The IRAK4-binding ligand, linker, and E3 ligase-binding ligand are conjugated to form the final PROTAC molecule.
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
PROTAC IRAK4 degrader-5 undergoes several types of chemical reactions, including:
Substitution reactions: These reactions are involved in the synthesis of the IRAK4-binding ligand and the E3 ligase-binding ligand.
Conjugation reactions: These reactions are used to link the IRAK4-binding ligand, linker, and E3 ligase-binding ligand.
Ubiquitination: Once the PROTAC binds to IRAK4 and the E3 ligase, it facilitates the ubiquitination of IRAK4, leading to its degradation by the proteasome.
Common reagents used in these reactions include organic solvents, coupling agents, and protecting groups. The major product formed from these reactions is the this compound molecule .
Scientific Research Applications
PROTAC IRAK4 degrader-5 has several scientific research applications, including:
Chemistry: It is used to study the degradation of specific proteins and the development of new PROTAC molecules.
Biology: It helps in understanding the role of IRAK4 in various signaling pathways and its involvement in diseases.
Industry: It is being explored for its potential in drug development and therapeutic applications.
Mechanism of Action
PROTAC IRAK4 degrader-5 exerts its effects by recruiting IRAK4 to an E3 ubiquitin ligase, such as cereblon (CRBN). The PROTAC molecule binds to both IRAK4 and the E3 ligase, forming a ternary complex. This complex facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the TLR and IL-1R signaling pathways, leading to a reduction in proinflammatory cytokine production .
Comparison with Similar Compounds
PROTAC IRAK4 degrader-5 is unique compared to other similar compounds due to its high selectivity and potency in degrading IRAK4. Similar compounds include:
IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein, making them less effective in completely blocking IRAK4 signaling.
Other PROTACs targeting IRAK4: These include various PROTAC molecules designed to degrade IRAK4, each with different binding affinities and degradation efficiencies.
This compound stands out due to its ability to effectively degrade IRAK4, leading to a more comprehensive inhibition of IRAK4-mediated signaling pathways .
Properties
Molecular Formula |
C41H40F3N11O9 |
---|---|
Molecular Weight |
887.8 g/mol |
IUPAC Name |
N-[3-carbamoyl-1-[4-[[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]methyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C41H40F3N11O9/c42-41(43,44)22-49-31-18-24(10-11-48-31)38-51-29(21-64-38)36(58)50-28-20-54(53-34(28)35(45)57)25-6-4-23(5-7-25)19-46-12-14-62-16-17-63-15-13-47-27-3-1-2-26-33(27)40(61)55(39(26)60)30-8-9-32(56)52-37(30)59/h1-7,10-11,18,20-21,30,46-47H,8-9,12-17,19,22H2,(H2,45,57)(H,48,49)(H,50,58)(H,52,56,59) |
InChI Key |
IMMOSWKLWDOJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNCC4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
Origin of Product |
United States |
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